molecular formula C15H10N4O3 B15000635 6-(6-Methoxynaphthalen-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol

6-(6-Methoxynaphthalen-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol

Cat. No.: B15000635
M. Wt: 294.26 g/mol
InChI Key: QRXNTVUSLHYHCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(6-Methoxynaphthalen-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-Methoxynaphthalen-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol typically involves multiple steps, starting with the preparation of the methoxynaphthalene derivative. This is followed by the formation of the oxadiazolopyrazine core through cyclization reactions. Common reagents used in these reactions include hydrazine derivatives, nitriles, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(6-Methoxynaphthalen-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The oxadiazolopyrazine core can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of the oxadiazolopyrazine core can produce various reduced derivatives .

Scientific Research Applications

6-(6-Methoxynaphthalen-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(6-Methoxynaphthalen-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit bacterial enzymes by binding to their active sites, thereby preventing their normal function. In cancer research, the compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating pro-apoptotic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(6-Methoxynaphthalen-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol is unique due to its combination of a methoxynaphthalene moiety with an oxadiazolopyrazine core. This unique structure imparts specific electronic and steric properties that make it suitable for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C15H10N4O3

Molecular Weight

294.26 g/mol

IUPAC Name

6-(6-methoxynaphthalen-2-yl)-4H-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-one

InChI

InChI=1S/C15H10N4O3/c1-21-11-5-4-8-6-10(3-2-9(8)7-11)12-15(20)17-14-13(16-12)18-22-19-14/h2-7H,1H3,(H,17,19,20)

InChI Key

QRXNTVUSLHYHCO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=NC4=NON=C4NC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.